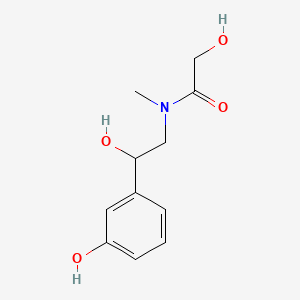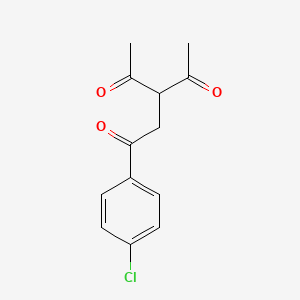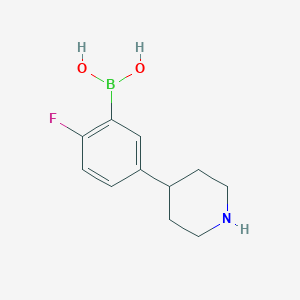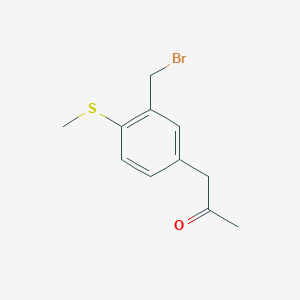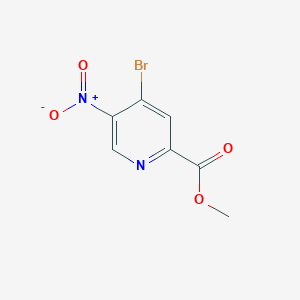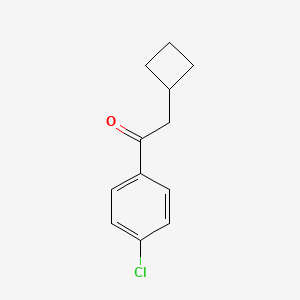
1-(4-Chlorophenyl)-2-cyclobutylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-chlorophenyl)-2-cyclobutyl-, also known as 1-(4-chlorophenyl)-2-cyclobutylethanone, is an organic compound with the molecular formula C12H13ClO. This compound is characterized by the presence of a chlorophenyl group and a cyclobutyl group attached to an ethanone backbone. It is a derivative of acetophenone and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-cyclobutylethanone typically involves the Friedel-Crafts acylation reaction. In this process, 4-chlorobenzoyl chloride reacts with cyclobutylmagnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of 1-(4-chlorophenyl)-2-cyclobutylethanone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is continuously monitored for temperature and pressure to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chlorophenyl)-2-cyclobutylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-2-cyclobutylethanone has several scientific research applications across different fields:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-2-cyclobutylethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(4-chlorophenyl)-2-cyclobutylethanone can be compared with other similar compounds, such as:
Acetophenone: The parent compound, which lacks the cyclobutyl group.
4-Chloroacetophenone: Similar structure but without the cyclobutyl group.
Cyclobutylacetophenone: Similar structure but without the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and cyclobutyl groups in 1-(4-chlorophenyl)-2-cyclobutylethanone imparts unique chemical and biological properties, making it distinct from its analogs
Propiedades
Número CAS |
102580-67-6 |
|---|---|
Fórmula molecular |
C12H13ClO |
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-cyclobutylethanone |
InChI |
InChI=1S/C12H13ClO/c13-11-6-4-10(5-7-11)12(14)8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
Clave InChI |
IQZRCWGUAHAXKW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


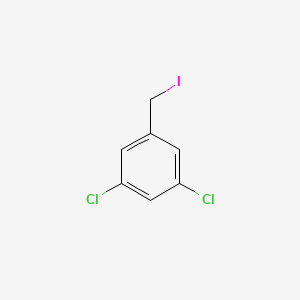

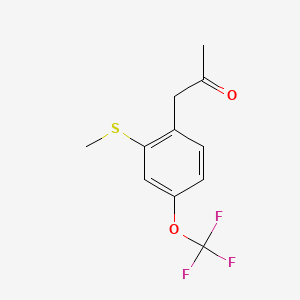
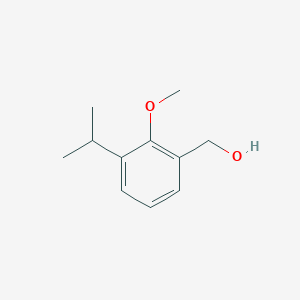


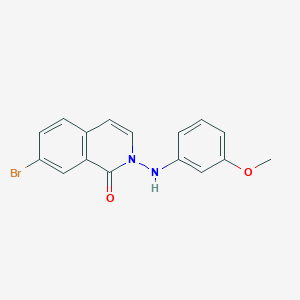
![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
